
Methyl 1,4-dimethyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,4-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
The synthesis of Methyl 1,4-dimethyl-1H-indole-2-carboxylate typically involves the esterification of indole-2-carboxylic acid. One common method includes the reaction of indole-2-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid . Industrial production methods may involve more efficient catalytic processes to increase yield and purity.
Análisis De Reacciones Químicas
Methyl 1,4-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Methyl 1,4-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit viral replication by binding to viral enzymes or interfere with cancer cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Methyl 1,4-dimethyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl indole-3-carboxylate: Known for its use in synthesizing tryptophan derivatives and its biological activities.
Methyl indole-5-carboxylate: Used in the preparation of indirubin derivatives and as a substrate for indigoid generation.
Methyl indole-4-carboxylate: Utilized in the synthesis of tryptophan dioxygenase inhibitors and cytotoxic agents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
methyl 1,4-dimethylindole-2-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-8-5-4-6-10-9(8)7-11(13(10)2)12(14)15-3/h4-7H,1-3H3 |
Clave InChI |
DWEJZKONIFQYPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(N(C2=CC=C1)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



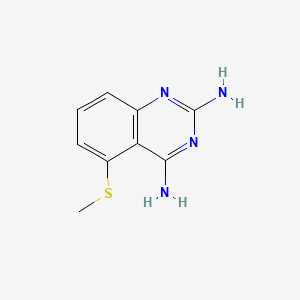



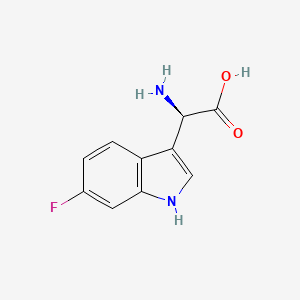

![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11894964.png)
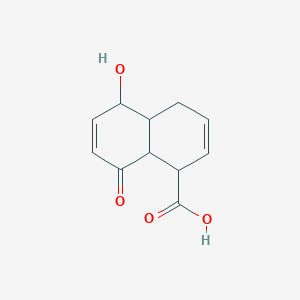
![8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one](/img/structure/B11894970.png)
![Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11894977.png)
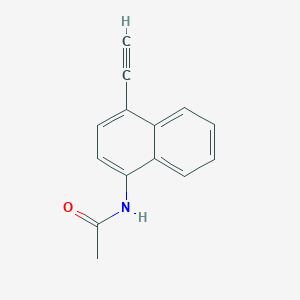
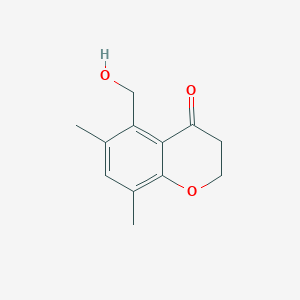
![1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-](/img/structure/B11895000.png)
